Lysosulfatide from bovine brain
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Overview
Description
Lysosulfatide, also known as sulfogalactosylsphingosine, is a derivative of the glycosphingolipid sulfatide. It is a major component of high-density lipoproteins and has been detected in the human brain. Lysosulfatide acts as an extracellular signal regulating the migration of neural precursor cells, such as B35 neuroblastoma cells, by promoting process retraction and cell rounding .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysosulfatide can be synthesized through the enzymatic hydrolysis of sulfatide. The process involves the use of arylsulfatase A, an enzyme that catalyzes the hydrolysis of sulfatide to lysosulfatide. The reaction is typically carried out under mild conditions, with the enzyme being added to a solution of sulfatide in a suitable buffer .
Industrial Production Methods
Industrial production of lysosulfatide involves the extraction of sulfatide from bovine brain tissue, followed by enzymatic hydrolysis using arylsulfatase A. The process is optimized to ensure high yield and purity of the final product. The extracted lysosulfatide is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Lysosulfatide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Lysosulfatide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of lysosulfatide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving lysosulfatide typically use nucleophiles such as amines or thiols under mild conditions
Major Products Formed
The major products formed from these reactions include oxidized lysosulfatide, reduced lysosulfatide, and substituted derivatives, which are useful for further research and applications .
Scientific Research Applications
Lysosulfatide has a wide range of scientific research applications, including:
Chemistry: Lysosulfatide is used as a model compound to study the structure and function of glycosphingolipids. .
Biology: In biological research, lysosulfatide is used to study cell signaling pathways, particularly those involved in neural cell migration and differentiation
Medicine: Lysosulfatide has potential therapeutic applications in treating neurodegenerative diseases and disorders related to the central nervous system. .
Industry: Lysosulfatide is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations
Mechanism of Action
Lysosulfatide exerts its effects by acting as an extracellular signal that regulates the migration of neural precursor cells. The compound binds to specific receptors on the cell surface, leading to a rapid increase in intracellular calcium levels. This increase in calcium causes process retraction and cell rounding, which are essential for cell migration and differentiation .
Comparison with Similar Compounds
Lysosulfatide is unique compared to other glycosphingolipids due to its specific role in regulating neural cell migration. Similar compounds include:
Sulfatide: The parent compound of lysosulfatide, involved in myelin formation and maintenance.
Sphingosine-1-phosphate: A bioactive lysolipid involved in cell signaling and regulation of cell growth and survival.
Sphingosylphosphorylcholine: Another lysolipid that plays a role in cell signaling and regulation of cellular processes
Lysosulfatide’s unique ability to regulate neural cell migration and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
amino [(2R,4R,5S)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48N2O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(28)18(25)17-33-24-22(30)23(35-37(31,32)36-26)21(29)20(16-27)34-24/h14-15,18-24,27-30H,2-13,16-17,25-26H2,1H3/b15-14+/t18-,19+,20?,21-,22?,23+,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPYEXJIOAXNQC-CBTCKCMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)ON)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@@H]([C@H](C(O1)CO)O)OS(=O)(=O)ON)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N2O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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